molecular formula C19H16ClFN4O3 B2845580 2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941996-10-7

2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2845580
CAS No.: 941996-10-7
M. Wt: 402.81
InChI Key: ZTFDORQRTHUTGQ-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule. It contains several functional groups including a benzyl group, a methoxyphenyl group, and an imidazotriazine dione group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and phenyl precursors. The exact synthesis route would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and phenyl rings would likely contribute to the overall stability of the molecule, while the imidazotriazine dione group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazotriazine dione group, which could potentially participate in various chemical reactions. The chloro and fluoro substituents on the benzyl group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and phenyl rings could contribute to its hydrophobicity, while the imidazotriazine dione group could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of imidazo[1,2-a]-s-triazine nucleosides, demonstrating the versatility of triazine derivatives in chemical synthesis. These compounds exhibit moderate antiviral activity, showcasing the potential of such structures for therapeutic applications (Kim et al., 1978). Another study focused on the synthesis of benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, identifying compounds with significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Biological Activities

The search for new therapeutic agents has led to the exploration of 1,2,4-triazine derivatives for their potential cardiotropic actions. One study synthesized a new group of compounds with significant antiarrhythmic activity, highlighting the impact of the triazaalkane linker's structure on their biological efficacy (Mokrov et al., 2019). Additionally, compounds synthesized from carbendazim have shown antitumor potency, with some derivatives demonstrating activity against pancreatic tumor cells and favorable solubility characteristics for potential therapeutic applications (Remers et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended for use as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3/c1-28-13-7-5-12(6-8-13)23-9-10-24-17(26)18(27)25(22-19(23)24)11-14-15(20)3-2-4-16(14)21/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFDORQRTHUTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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